

# Application Notes: Immunohistochemical Analysis of Tryptophan 2,3-dioxygenase (TDO)

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## Compound of Interest

Compound Name: IACS-8968 S-enantiomer

Cat. No.: B10800670

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## Introduction

Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway, converting L-tryptophan to N-formyl-L-kynurenine. [1][2][3] While its expression is typically restricted to the liver, TDO is also found in the brain and, significantly, is expressed in a variety of human tumors, including hepatocellular carcinoma and glioblastoma. [2][3][4][5] In the tumor microenvironment, TDO-mediated tryptophan catabolism leads to the production of kynurenine. This metabolite suppresses anti-tumor immune responses by promoting T-cell apoptosis and directing T-cells toward tolerance, thereby facilitating tumor immune evasion. [1][6] This makes TDO a compelling target for cancer immunotherapy.

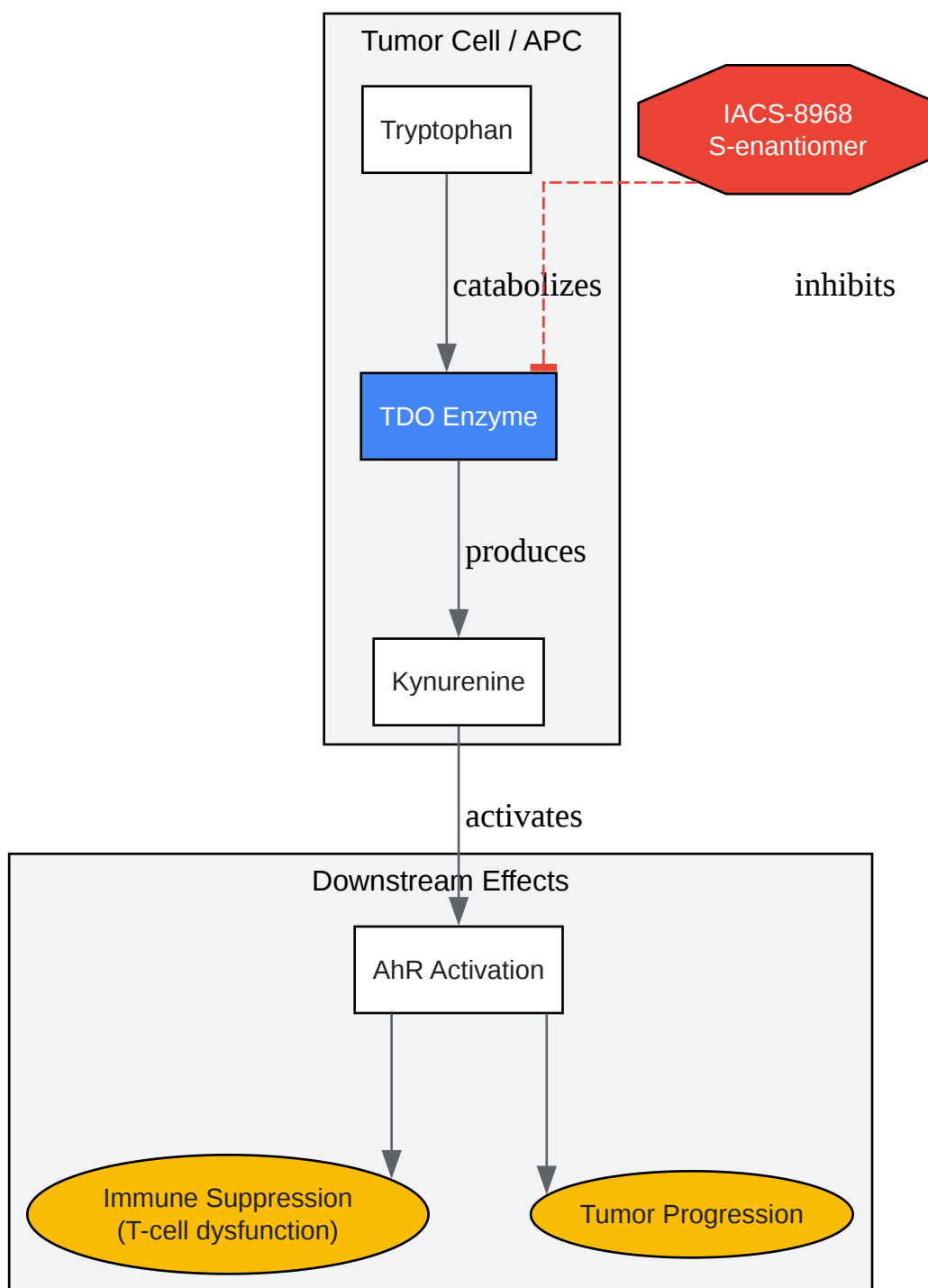
IACS-8968 is a dual inhibitor of both Indoleamine 2,3-dioxygenase (IDO) and TDO. [7][8] The S-enantiomer, **IACS-8968 S-enantiomer**, is a specific stereoisomer used in research to investigate the therapeutic potential of TDO/IDO inhibition. [7] Since the two enantiomers of a chiral drug can have different pharmacological properties, studying the specific S-enantiomer is crucial. [9][10]

This document provides a detailed protocol for the immunohistochemistry (IHC) staining of TDO in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This technique is essential for assessing TDO protein expression in preclinical and clinical samples, which can help in

stratifying subjects and evaluating the pharmacodynamic effects of TDO inhibitors like **IACS-8968 S-enantiomer**.

## TDO Signaling Pathway and Inhibition

TDO initiates the kynurenine pathway, which plays a critical role in tumor progression and immune suppression. The catabolism of tryptophan by TDO produces kynurenine, which can activate the aryl hydrocarbon receptor (AhR).<sup>[1][11][12]</sup> AhR activation leads to downstream signaling that enhances tumor cell survival and suppresses the host's anti-tumor immune response.<sup>[6][11]</sup> TDO inhibitors such as **IACS-8968 S-enantiomer** block the initial step of this pathway, preventing the production of kynurenine and its immunosuppressive effects.



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**Caption:** TDO signaling pathway and the inhibitory action of **IACS-8968 S-enantiomer**.

## Data Presentation

## Inhibitor Specifications

The following table summarizes the properties of the IACS-8968 dual TDO/IDO inhibitor.

Compound	Target(s)	pIC50	CAS Number
IACS-8968	IDO, TDO	6.43 (IDO), <5 (TDO)	Not specified
IACS-8968 S-enantiomer	IDO, TDO	6.43 (IDO), <5 (TDO)	Not specified

Data sourced from MedchemExpress.[\[7\]](#)[\[8\]](#)

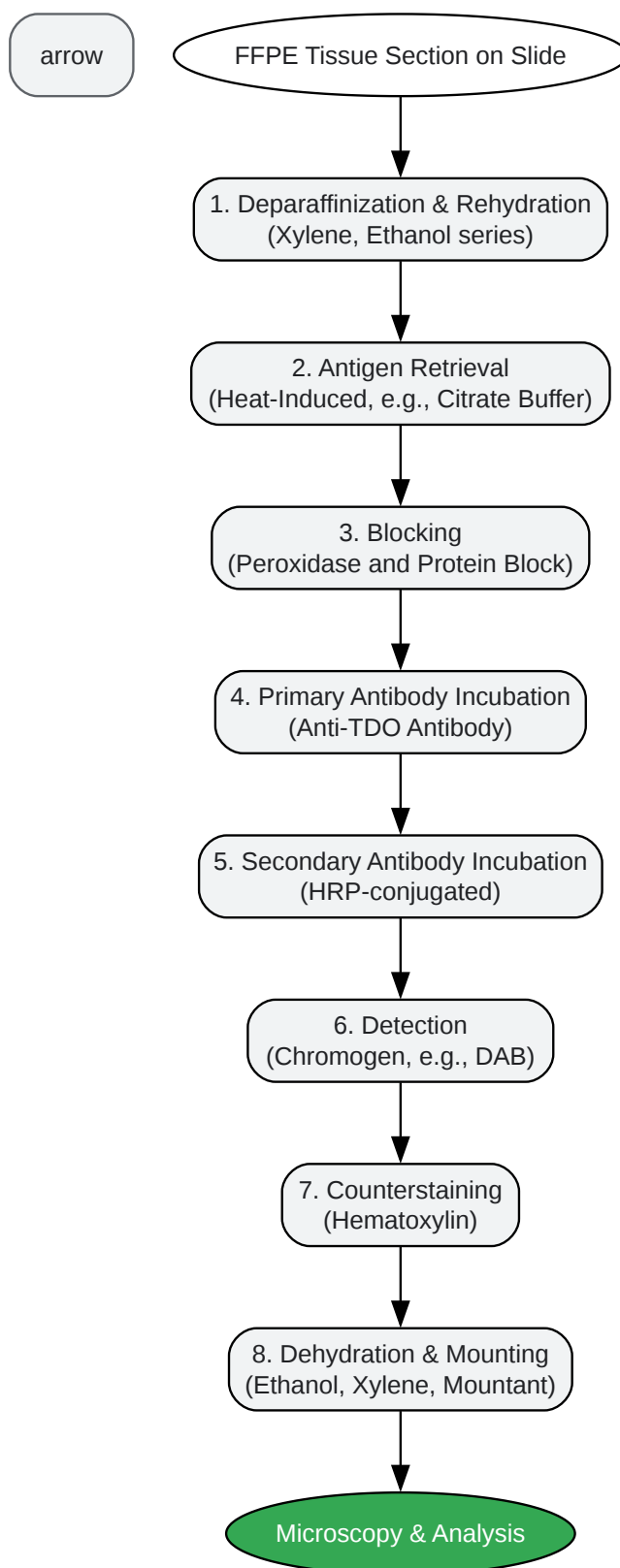
## TDO Expression in Human Cancers

Immunohistochemistry has been used to confirm TDO protein expression in various human tumors. The lack of previously validated antibodies has been a challenge, but newer specific monoclonal antibodies have enabled more accurate detection.[\[4\]](#)

Cancer Type	TDO Expression Details	Reference
Hepatocellular Carcinoma	Expressed by most tumor cells in all cases tested (10/10).	<a href="#">[4]</a>
Glioblastoma	Expressed in tumor cells in focal areas in some cases (10/39).	<a href="#">[4]</a>
Kidney Carcinoma	Expressed in tumor cells in focal areas in a minority of cases (1/10).	<a href="#">[4]</a>
Various Cancers	Foci of non-tumoral TDO-expressing cells, identified as pericytes, were found in all tested cancers.	<a href="#">[4]</a>
Breast Tumors	TDO2 immune reactivity did not significantly differ between tumor and non-tumor tissues.	<a href="#">[13]</a>

## Experimental Workflow: TDO Immunohistochemistry

The following diagram outlines the major steps for performing IHC on FFPE tissue sections.



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**Caption:** Standard experimental workflow for immunohistochemistry (IHC) staining.

# Detailed Protocol: TDO Staining for Paraffin-Embedded Tissues

This protocol provides a general guideline for the chromogenic detection of TDO in FFPE tissue sections. Optimization may be required for specific antibodies and tissue types.

## Materials and Reagents

- FFPE tissue sections (4-5 µm) on positively charged slides
- Xylene
- Ethanol (100%, 95%, 80%, 70%)
- Deionized or distilled water
- Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
- Wash Buffer (e.g., Tris-Buffered Saline with Tween-20, TBST)
- Hydrogen Peroxide (3%)
- Blocking Buffer (e.g., 5% Normal Goat Serum in TBST)
- Primary Antibody: Validated anti-TDO antibody
- Secondary Antibody: HRP-conjugated anti-species secondary antibody (e.g., goat anti-rabbit IgG-HRP)
- Chromogen Substrate: DAB (3,3'-Diaminobenzidine) kit
- Counterstain: Hematoxylin
- Dehydrating agents and clearing agent (Ethanol series, Xylene)
- Mounting medium

## Procedure

### 1. Deparaffinization and Rehydration[\[14\]](#)[\[15\]](#)

- Place slides in a 60°C oven for 15-20 minutes to melt the paraffin.
- Immerse slides in two changes of xylene for 5 minutes each.
- Rehydrate the sections by sequential immersion:
  - 100% Ethanol: 2 changes, 3 minutes each.
  - 95% Ethanol: 2 changes, 3 minutes each.
  - 80% Ethanol: 3 minutes.
  - 70% Ethanol: 3 minutes.
- Rinse gently with running distilled water for 5 minutes.

### 2. Antigen Retrieval[\[15\]](#)

- Place slides in a container with Antigen Retrieval Buffer (e.g., Sodium Citrate, pH 6.0).
- Heat the solution to 95-100°C (e.g., using a microwave, pressure cooker, or water bath) and maintain for 15-20 minutes. Do not allow the solution to boil dry.
- Remove from heat and allow the slides to cool in the buffer for at least 20 minutes at room temperature.
- Rinse slides with wash buffer (TBST) twice for 5 minutes each.

### 3. Immunostaining[\[15\]](#)[\[16\]](#)

- Peroxidase Block: Incubate sections with 3% Hydrogen Peroxide for 10-15 minutes to block endogenous peroxidase activity.
- Rinse slides with wash buffer twice for 5 minutes each.
- Protein Block: Apply Blocking Buffer (e.g., 5% Normal Goat Serum) and incubate for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.



- Primary Antibody: Drain the blocking buffer (do not rinse). Apply the anti-TDO primary antibody diluted to its optimal concentration. Incubate overnight at 4°C in a humidified chamber.
- Rinse slides with wash buffer three times for 5 minutes each.
- Secondary Antibody: Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature.
- Rinse slides with wash buffer three times for 5 minutes each.

#### 4. Detection and Visualization[\[16\]](#)[\[17\]](#)

- Chromogen Development: Prepare the DAB substrate solution just before use. Apply to the sections and incubate for 5-10 minutes, or until a brown color develops. Monitor under a microscope to avoid overstaining.
- Rinse slides gently with distilled water to stop the reaction.
- Counterstaining: Immerse slides in Hematoxylin for 1-3 minutes to stain cell nuclei.
- Rinse gently with running tap water until the water runs clear.
- "Blue" the sections by dipping them in a weak alkaline solution (e.g., 0.1% sodium bicarbonate) or running tap water.

#### 5. Dehydration and Mounting[\[15\]](#)

- Dehydrate the sections by sequential immersion:
  - 95% Ethanol: 1 minute.
  - 100% Ethanol: 2 changes, 1 minute each.
- Clear the sections in two changes of xylene for 2 minutes each.
- Apply a drop of permanent mounting medium to the section and place a coverslip, avoiding air bubbles.

- Allow the slides to dry before analysis.

## Interpretation of Results

- Positive Staining: TDO protein expression will be indicated by a brown precipitate (from DAB) in the cellular compartment where TDO is localized (typically the cytoplasm).
- Negative Control: A negative control slide (omitting the primary antibody) should show no specific brown staining.
- Cellular Localization: Note the subcellular localization of the staining (e.g., cytoplasmic, nuclear).
- Scoring: Staining intensity and the percentage of positive cells can be semi-quantitatively scored (e.g., 0 = negative, 1+ = weak, 2+ = moderate, 3+ = strong) to compare expression levels across different samples.<sup>[18]</sup>

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